4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one
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Overview
Description
4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and affecting cell division . This mechanism is particularly relevant in its anticancer and antiparasitic activities, where it inhibits the proliferation of cancer cells and parasites by interfering with their cell division processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
- 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole
- 2-[4-(azetidin-2-one)-3-chloro-4-phenyl]-1H-phenylbenzimidazole
Uniqueness
4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one is unique due to its specific structural features, combining a benzimidazole ring with a pyrrolidinone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other benzimidazole derivatives .
Properties
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(2-methylpropyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-4-20-15-8-6-5-7-14(15)18-17(20)13-9-16(21)19(11-13)10-12(2)3/h5-8,12-13H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBRBQFQMABWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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